molecular formula C9H10N2 B12879227 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine

1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12879227
M. Wt: 146.19 g/mol
InChI Key: VAJNGTYVVRDADQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with R-substituted aldehydes at elevated temperatures . Another method involves modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Nitrosation: Formation of nitroso compounds.

    Bromination and Iodination: Halogenation reactions.

    Mannich Reaction: Formation of Mannich bases.

Common Reagents and Conditions

    Nitration: Typically involves the use of nitric acid and sulfuric acid.

    Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Mannich Reaction: Involves formaldehyde, a secondary amine, and an acidic catalyst.

Major Products

The major products formed from these reactions include nitro, nitroso, halogenated, and Mannich base derivatives of this compound.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For example, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be compared with other similar compounds in the pyrrolopyridine family:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, which sets it apart from other related compounds.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1,3-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-7-6-11(2)9-8(7)4-3-5-10-9/h3-6H,1-2H3

InChI Key

VAJNGTYVVRDADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC=N2)C

Origin of Product

United States

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